molecular formula C16H20N6 B6006583 N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine

N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine

货号 B6006583
分子量: 296.37 g/mol
InChI 键: QDOSKNOEYRLXFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

作用机制

BTK plays a critical role in B-cell receptor signaling, which is essential for B-cell development and function. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to inhibit B-cell proliferation and survival in preclinical studies. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has also been shown to reduce the production of cytokines and chemokines, which are involved in the inflammatory response.

实验室实验的优点和局限性

N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine is a potent and selective inhibitor of BTK, making it an attractive target for the treatment of B-cell malignancies. However, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to cause dose-dependent toxicity in some preclinical studies.

未来方向

Further research is needed to determine the optimal dosing and administration of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in vivo. In addition, the potential use of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in combination with other anti-cancer agents should be explored. Finally, the safety and efficacy of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in clinical trials should be evaluated in patients with B-cell malignancies.
Conclusion:
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine is a small molecule inhibitor that targets the protein kinase BTK, which plays a crucial role in B-cell receptor signaling. Preclinical studies have shown that N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine inhibits BTK activity, leading to decreased B-cell proliferation and survival. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has the potential to be a promising therapeutic agent for the treatment of B-cell malignancies, but further research is needed to determine its optimal dosing, safety, and efficacy in clinical trials.

合成方法

The synthesis of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine involves the reaction of 1-adamantylamine with 1H-1,2,4-triazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-chloro-4,6-dimethoxypyrimidine. The final product is obtained by purification through column chromatography.

科学研究应用

N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine inhibits BTK activity, leading to decreased B-cell proliferation and survival. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

属性

IUPAC Name

N-[3-(1,2,4-triazol-1-yl)-1-adamantyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6/c1-2-18-14(19-3-1)21-15-5-12-4-13(6-15)8-16(7-12,9-15)22-11-17-10-20-22/h1-3,10-13H,4-9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOSKNOEYRLXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)NC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。